N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
Imidazo[2,1-b][1,3]thiazole derivatives are a class of nitrogen- and sulfur-containing heterocyclic compounds . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
In the case of the 2-methylimidazo[2,1-b]thiazole analog, glutathione conjugation occurred via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
The compound’s cytotoxicity against human cancer cell lines has been investigated. Specifically, it was tested against HepG2 and MDA-MB-231 cells. Notably, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited promising inhibition against MDA-MB-231 cells (with an IC50 of 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). Additionally, it displayed selectivity against MDA-MB-231 over HepG2 cells (IC50 = 22.6 μM) .
Raf Kinase Inhibition
Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives have demonstrated inhibitory effects on Raf kinases . Further exploration in this area could reveal potential applications in cancer therapy.
Dual Inhibition of IGF-IR and EGFR
Appropriately substituted imidazo[2,1-b]thiazoles can be developed as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) . Investigating this dual inhibition property may lead to novel therapeutic strategies.
Antimicrobial Properties
While not directly studied for the compound , imidazo[2,1-b]thiazoles have been reported to possess antifungal and antibacterial activities . Further research could explore the potential of our compound in this context.
Anti-Inflammatory Potential
Imidazo[2,1-b]thiazoles have been associated with anti-inflammatory properties . Investigating whether our compound exhibits similar effects could be valuable.
Antihypertensive Applications
Although not specifically studied for this compound, imidazo[2,1-b]thiazoles have been explored as antihypertensive agents . Further investigations could shed light on its potential in managing hypertension.
CFTR-Selective Potentiators
Imidazo[2,1-b]thiazoles have been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . Our compound’s activity in this regard warrants investigation.
Mechanism of Action
While the specific mechanism of action for your compound is not available, it’s worth noting that imidazo[2,1-b]thiazole derivatives have been found to modulate the function of enzymes and receptors . For instance, some derivatives have been identified as inhibitors of Trypanosoma brucei 427, factor IXa, and bacterial DNA gyrase B .
Future Directions
The synthesis and study of imidazo[2,1-b][1,3]thiazole derivatives continue to be an active area of research due to their potential therapeutic applications . Future work may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for use in medicine and other fields .
properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-6-12(3)14(7-11(10)2)22(19,20)16-8-13-9-18-4-5-21-15(18)17-13/h4-7,9,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSQUGJGYRXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN3C=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,4,5-trimethylbenzenesulfonamide |
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